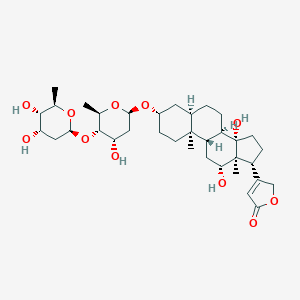

Digoxigenina bisdigitoxósido

Descripción general

Descripción

La digoxigenina bisdigitoxósido es un glucósido cardíaco y un metabolito de la digoxina. Es conocido por sus potentes efectos inhibidores sobre la enzima Na+/K±ATPasa, que es crucial para mantener los gradientes electroquímicos de los iones sodio y potasio a través de la membrana celular. Este compuesto tiene aplicaciones significativas tanto en la investigación médica como científica, particularmente en el estudio de la función cardíaca y como herramienta en biología molecular.

Aplicaciones Científicas De Investigación

Química: En química, la digoxigenina bisdigitoxósido se utiliza como compuesto modelo para estudiar las reacciones de glicosilación y la síntesis de glucósidos complejos.

Biología: En la investigación biológica, sirve como una sonda para estudiar la enzima Na+/K±ATPasa y su papel en la regulación iónica celular. También se utiliza en ensayos para detectar la actividad enzimática, como la β-glucuronidasa y las glucosidasas biliares .

Medicina: Médicamente, la this compound se investiga por sus posibles propiedades anticancerígenas debido a sus efectos citotóxicos sobre las células cancerosas . También se estudia por sus efectos cardiotónicos, similares a los de la digoxina .

Industria: En la industria farmacéutica, se utiliza en el desarrollo de fármacos cardíacos y como compuesto de referencia en los procesos de control de calidad.

Mecanismo De Acción

La digoxigenina bisdigitoxósido ejerce sus efectos principalmente al inhibir la enzima Na+/K±ATPasa. Esta inhibición interrumpe los gradientes iónicos a través de la membrana celular, lo que lleva a un aumento de los niveles intracelulares de sodio. En consecuencia, esto desencadena el intercambiador de sodio-calcio para aumentar los niveles intracelulares de calcio, mejorando la contractilidad cardíaca. Los efectos citotóxicos del compuesto también están relacionados con su capacidad para inducir la apoptosis en las células cancerosas al interrumpir la homeostasis iónica .

Compuestos similares:

Digoxina: Un glucósido cardíaco bien conocido con mecanismos de acción similares pero diferentes propiedades farmacocinéticas.

Digitoxina: Otro glucósido cardíaco con una vida media más larga y diferentes vías metabólicas.

Ouabaína: Un glucósido cardíaco con un efecto inhibitorio más potente sobre la Na+/K±ATPasa, pero uso clínico limitado debido a su toxicidad.

Unicidad: La this compound es única debido a su patrón de glicosilación específico, que influye en su actividad biológica y farmacocinética. Su doble función como agente cardíaco y un posible compuesto anticancerígeno lo convierte en un tema valioso de estudio tanto en farmacología como en oncología .

Análisis Bioquímico

Biochemical Properties

Digoxigenin bisdigitoxoside is a potent inhibitor of the Na+/K±ATPase enzyme . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous cellular processes. By inhibiting this enzyme, Digoxigenin bisdigitoxoside can disrupt these processes and induce cytotoxic effects .

Cellular Effects

The cytotoxic effects of Digoxigenin bisdigitoxoside are primarily due to its disruption of cellular ion homeostasis . By inhibiting the Na+/K±ATPase enzyme, it disrupts the balance of sodium and potassium ions within the cell. This can lead to a variety of cellular effects, including alterations in cell signaling pathways, changes in gene expression, and disruptions to cellular metabolism .

Molecular Mechanism

The molecular mechanism of Digoxigenin bisdigitoxoside involves its binding to the Na+/K±ATPase enzyme, inhibiting its activity . This inhibition disrupts the normal flow of sodium and potassium ions across the cell membrane, leading to a disruption of cellular ion homeostasis. This can trigger a cascade of events within the cell, leading to changes in gene expression and cellular metabolism .

Metabolic Pathways

Digoxigenin bisdigitoxoside is a metabolite of digoxin . It is formed from digoxin by the cytochrome P450 (CYP) isoform CYP3A

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de digoxigenina bisdigitoxósido típicamente implica la glicosilación de la digoxigenina. Un método común incluye el uso de donantes de digitoxosa en presencia de un promotor de glicosilación. Las condiciones de reacción a menudo implican el uso de solventes anhidros y atmósfera inerte para prevenir la hidrólisis y la oxidación.

Métodos de producción industrial: La producción industrial de this compound puede involucrar procesos de biotransformación utilizando cultivos microbianos o métodos enzimáticos. Estos métodos son preferidos por su eficiencia y especificidad, reduciendo la necesidad de pasos de purificación extensos.

Tipos de reacciones:

Oxidación: La this compound puede sufrir reacciones de oxidación, particularmente en el núcleo esteroideo, lo que lleva a la formación de varios metabolitos oxidados.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir bajo condiciones específicas, alterando los enlaces glucosídicos.

Sustitución: Las reacciones de sustitución pueden modificar las unidades glucosídicas, alterando potencialmente la actividad biológica del compuesto.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Promotores de glicosilación: Trifluorometanosulfonato de trimetilsililo (TMSOTf), éter de trifluoruro de boro (BF3·OEt2).

Productos principales: Los productos principales de estas reacciones incluyen varios derivados glicosilados y oxidados de this compound, cada uno con actividades biológicas distintas.

Comparación Con Compuestos Similares

Digoxin: A well-known cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.

Digitoxin: Another cardiac glycoside with a longer half-life and different metabolic pathways.

Ouabain: A cardiac glycoside with a more potent inhibitory effect on Na+/K±ATPase but limited clinical use due to its toxicity.

Uniqueness: Digoxigenin bisdigitoxoside is unique due to its specific glycosylation pattern, which influences its biological activity and pharmacokinetics. Its dual role as a cardiac agent and a potential anticancer compound makes it a valuable subject of study in both pharmacology and oncology .

Propiedades

Número CAS |

5297-05-2 |

|---|---|

Fórmula molecular |

C35H54O11 |

Peso molecular |

650.8 g/mol |

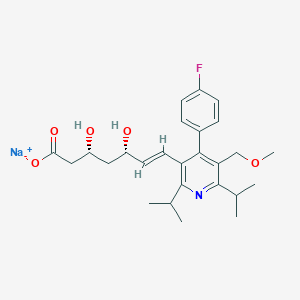

Nombre IUPAC |

3-[(3S,5R,10S,12R,13S,14S,17R)-3-[(2R,4S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3/t17-,18-,20-,21+,22-,23?,24?,25+,26+,27-,29+,30+,31-,32?,33+,34+,35+/m1/s1 |

Clave InChI |

NTSBMKIZRSBFTA-GEGQXLFLSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O |

SMILES isomérico |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CCC5C4C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)C)C)O)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O |

Apariencia |

White to Off-White Solid |

melting_point |

198-208°C |

Key on ui other cas no. |

5297-05-2 |

Pureza |

98% |

Sinónimos |

digoxigenin bisdigitoxoside digoxigenin-bis(digitoxoside) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is digoxigenin bisdigitoxoside metabolized in the body?

A1: DG2 is primarily formed in the gastrointestinal tract through the stepwise cleavage of digitoxose sugars from digoxin []. This process is influenced by the pH of the gastric environment. DG2 can be further metabolized by reduction of the unsaturated lactone ring by bacteria like Eubacterium lentum, a common member of the intestinal microflora []. This reduction is stereospecific, primarily yielding 20R-dihydrodigoxin []. Additionally, while DG2 itself is not significantly metabolized by cytochrome P450 enzymes in the liver, its further metabolites, digoxigenin monodigitoxoside (DG1) and digoxigenin (DG0), are extensively glucuronidated by UDP-glucuronyl transferase (UDPGT) [].

Q2: How does renal function impact the elimination of DG2?

A2: While digoxin exhibits a longer half-life in patients with impaired renal function, DG2 is primarily eliminated through non-renal mechanisms []. Studies in dogs have shown that the half-life of DG2 remains relatively unchanged even during chronic azotemia, indicating minimal impact of renal impairment on its elimination [].

Q3: Does age influence the metabolism of digoxin and its metabolites, including DG2?

A3: Research in sheep suggests that age doesn't significantly impact the metabolic pattern of digoxin []. Both newborn and adult sheep showed similar proportions of digoxin and its metabolites, including DG2, indicating consistent metabolic pathways across different age groups.

Q4: How does the pharmacological activity of digoxigenin bisdigitoxoside compare to digoxin?

A4: While DG2 is a metabolite of digoxin, its pharmacological activity is considerably lower. Studies in animal models have demonstrated that DG2 exhibits weaker inotropic effects compared to digoxin []. This difference in activity is likely attributed to structural variations and their influence on binding affinity to the target.

Q5: What analytical techniques are employed to measure digoxigenin bisdigitoxoside levels?

A5: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like radioimmunoassay (RIA) [, ] or enzyme immunoassay (EIA) [, ] are commonly used to quantify DG2. These methods provide the sensitivity and specificity required to differentiate DG2 from digoxin and other related compounds in biological samples.

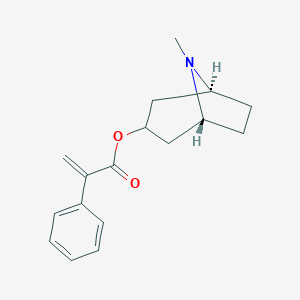

Q6: What is the chemical structure of digoxigenin bisdigitoxoside?

A6: DG2 is a steroid glycoside. Its structure comprises the aglycone digoxigenin, with two digitoxose sugar molecules attached at the C-3 position []. The presence and position of hydroxyl groups on the steroid nucleus and the sugar moieties play a crucial role in its pharmacological activity and interactions with various biological targets.

Q7: How does the stability of digoxin in solution relate to the formation of digoxigenin bisdigitoxoside?

A7: Digoxin can undergo hydrolysis in acidic environments, leading to the formation of DG2, digoxigenin monodigitoxoside, and digoxigenin []. The rate of hydrolysis is influenced by pH, with lower pH values accelerating the degradation process. This degradation can impact the bioavailability of orally administered digoxin, as the relative amounts of digoxin and its metabolites available for absorption can vary depending on the gastric pH [].

Q8: Can the formulation of digoxin tablets impact its degradation and the formation of DG2?

A8: Yes, the formulation of digoxin tablets can influence its degradation. For instance, incorporating magnesium oxide or magnesium hydroxide-aluminum hydroxide in the tablet formulation has been shown to inhibit digoxin hydrolysis in acidic dissolution media []. This suggests that excipients can play a role in modulating the stability of digoxin and potentially minimizing the formation of degradation products like DG2.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)

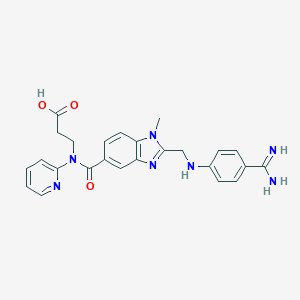

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)